2-Chloro-1,3,2-dioxaborinane

描述

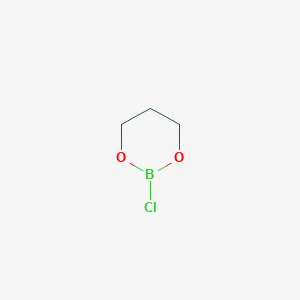

2-Chloro-1,3,2-dioxaborinane (C₃H₆O₂ClB) is a boron-containing heterocyclic compound synthesized via the reaction of trimethylene glycol (1,3-propanediol) with boron trichloride (BCl₃) under controlled conditions. Coleman et al. (1961) reported its preparation by slowly adding BCl₃ to trimethylene glycol in pentane at −10°C under a nitrogen atmosphere, yielding a liquid product with a boiling point of 28–31°C at 0.5 mm Hg and a refractive index of 1.4301 . Analytical data confirmed its molecular formula, with a yield of 74.3% . Notably, discrepancies exist in early literature regarding its physical state: Finch et al. described it as a viscous liquid, while Coleman observed a non-viscous material at room temperature .

The compound’s reactivity is exemplified by its reaction with n-butyl alcohol to form 2-n-butoxy-1,3,2-dioxaborinane, highlighting its utility in alkoxyborane synthesis .

属性

CAS 编号 |

1003-43-6 |

|---|---|

分子式 |

C3H6BClO2 |

分子量 |

120.34 g/mol |

IUPAC 名称 |

2-chloro-1,3,2-dioxaborinane |

InChI |

InChI=1S/C3H6BClO2/c5-4-6-2-1-3-7-4/h1-3H2 |

InChI 键 |

FJIUVLHTIYMPRC-UHFFFAOYSA-N |

SMILES |

B1(OCCCO1)Cl |

规范 SMILES |

B1(OCCCO1)Cl |

产品来源 |

United States |

相似化合物的比较

Boron-Containing Analogues

- 6-Chloro-2-nortricyclyl-dichloroborane ([182]): Synthesized from norbornadiene and trichloroborane at −80°C, this compound can be converted into boronic acids, suggesting applications in cross-coupling reactions .

- 2-(cis/trans-6’-Chloro-2’-nortricyclyl)benzo-1,3,2-dioxaborole ([184]): Derived from 1,5-cyclooctadiene and 2-chloro-1,3,2-benzodioxaborole in the presence of catechol, this benzo-fused derivative demonstrates structural versatility in boron heterocycles .

Key Difference : Unlike 2-chloro-1,3,2-dioxaborinane, these analogues incorporate bicyclic or aromatic moieties, altering steric and electronic properties.

Phosphorus-Containing Analogues

- 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide (CAS 6609-64-9) : Despite a similar naming convention, this phosphorus-based compound exhibits distinct reactivity due to its P=O center. It is synthesized via unspecified methods and reacts violently with water, releasing toxic gases like hydrogen chloride .

Key Difference : The substitution of boron with phosphorus introduces significant changes in polarity, stability, and hazard profile.

Physical Properties

Table 1: Comparative Physical Properties

| Compound | Boiling Point | Refractive Index | Physical State | |

|---|---|---|---|---|

| This compound | 28–31°C (0.5 mmHg) | 1.4301 | Liquid (non-viscous) | |

| 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide | 98–99°C | N/A | Liquid |

Insight : The boron derivative’s lower boiling point reflects weaker intermolecular forces compared to the phosphorus analogue.

Reactivity and Stability

Table 2: Reactivity Comparison

Key Insight: The boron compound’s reactivity with alcohols underscores its role as a precursor in organoboron chemistry, while the phosphorus analogue’s instability in water necessitates stringent handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。